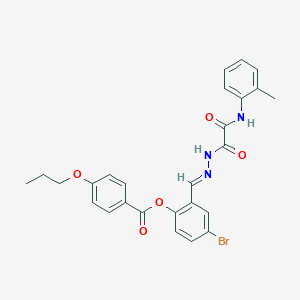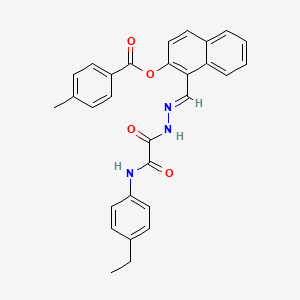
(R)-Tapi-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Tapi-2 es un compuesto químico conocido por sus posibles aplicaciones en varios campos científicos. Es una molécula quiral, lo que significa que tiene una disposición tridimensional específica que la distingue de su imagen especular.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-Tapi-2 normalmente implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Un método común implica el uso de catalizadores quirales para lograr la estereoquímica deseada. Las condiciones de reacción a menudo incluyen temperaturas, disolventes y catalizadores específicos para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de this compound puede implicar reacciones a gran escala utilizando condiciones optimizadas para maximizar la eficiencia y minimizar los costos. Se pueden emplear técnicas como los reactores de flujo continuo y la síntesis automatizada para producir el compuesto a mayor escala.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-Tapi-2 puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: La adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Las reacciones de this compound a menudo requieren reactivos y condiciones específicas para proceder de manera eficiente. Por ejemplo, las reacciones de oxidación pueden requerir condiciones ácidas o básicas, mientras que las reacciones de reducción pueden necesitar disolventes anhidros para evitar reacciones secundarias no deseadas.
Principales productos formados
Los productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(R)-Tapi-2 tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción quiral en la síntesis de moléculas complejas.
Biología: Los investigadores utilizan this compound para estudiar las interacciones enzimáticas y el plegamiento de proteínas.
Medicina: El compuesto tiene posibles aplicaciones terapéuticas, incluido como precursor para el desarrollo de fármacos.
Industria: this compound se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (R)-Tapi-2 implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos deseados. La naturaleza quiral del compuesto le permite interactuar selectivamente con sus objetivos, mejorando su eficacia y reduciendo los posibles efectos secundarios.
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares a (R)-Tapi-2 incluyen:
- (S)-Tapi-2: El enantiómero de this compound, con una configuración de imagen especular.
- Otras moléculas quirales con grupos funcionales y estereoquímica similares.
Singularidad
This compound destaca por su configuración quiral específica, que imparte propiedades e interacciones únicas. Esto lo hace particularmente valioso en aplicaciones que requieren alta selectividad y especificidad.
Propiedades
Fórmula molecular |
C21H41N5O7 |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
acetic acid;(2R)-N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C19H37N5O5.C2H4O2/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20;1-2(3)4/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25);1H3,(H,3,4)/t12-,13+,15+;/m0./s1 |
Clave InChI |
LMUSZKBIFGOFBD-RAFLFFCLSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCCN)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC(C)C)CC(=O)NO.CC(=O)O |
SMILES canónico |
CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12040197.png)
![(4R,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-methyl-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B12040199.png)
![N-[(Z)-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-(4-isopropylphenyl)ethenyl]-4-methylbenzamide](/img/structure/B12040206.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B12040228.png)
![3-({(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040236.png)
![N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040250.png)



![4-[(E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B12040281.png)
![2,6-dimethoxy-4-{(E)-[(2-thienylacetyl)hydrazono]methyl}phenyl acetate](/img/structure/B12040287.png)

